molecular formula C10H16N2O B13707631 rac-trans-Nicotine-1'-oxide-d3

rac-trans-Nicotine-1'-oxide-d3

Cat. No.: B13707631
M. Wt: 183.27 g/mol
InChI Key: AUXGFYCBLQNHOT-KTCVJVKJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-trans-Nicotine-1’-oxide-d3 involves the oxidation of nicotine using specific oxidizing agents. One common method is the use of hydrogen peroxide in the presence of a catalyst to achieve the oxidation of nicotine to nicotine-1’-oxide . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of rac-trans-Nicotine-1’-oxide-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

rac-trans-Nicotine-1’-oxide-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, water.

Major Products Formed

The major products formed from these reactions include cotinine, trans-3’-hydroxycotinine, and other nicotine metabolites .

Scientific Research Applications

rac-trans-Nicotine-1’-oxide-d3 is widely used in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-trans-Nicotine-1’-oxide-d3 is unique due to its stable isotopic labeling with deuterium, which makes it particularly useful in metabolic studies and as a reference standard in analytical chemistry.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

183.27 g/mol

IUPAC Name

3-[(2S)-1-oxidopyrrolidin-1-ium-2-yl]pyridine;trideuteriomethane

InChI

InChI=1S/C9H12N2O.CH4/c12-11-6-2-4-9(11)8-3-1-5-10-7-8;/h1,3,5,7,9,11H,2,4,6H2;1H4/t9-;/m0./s1/i;1D3

InChI Key

AUXGFYCBLQNHOT-KTCVJVKJSA-N

Isomeric SMILES

[2H]C([2H])[2H].C1C[C@H]([NH+](C1)[O-])C2=CN=CC=C2

Canonical SMILES

C.C1CC([NH+](C1)[O-])C2=CN=CC=C2

Origin of Product

United States

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